Acyclovir triphosphate
Overview
Description
Acyclovir triphosphate is a nucleoside analogue that is primarily used as an antiviral agent. It is the active form of acyclovir, which is widely used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections . This compound selectively inhibits viral DNA polymerase, thereby preventing the replication of viral DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acyclovir triphosphate involves multiple steps. Initially, acyclovir is synthesized from guanine derivatives. The key steps include the protection of the guanine base, the formation of the acyclovir intermediate, and the subsequent phosphorylation to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Acyclovir triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of acyclovir to its triphosphate form involves phosphorylation by cellular enzymes.
Inhibition of DNA Polymerase: this compound competes with deoxyguanosine triphosphate for binding to viral DNA polymerase, leading to chain termination.
Common Reagents and Conditions:
Phosphorylation Reagents: Cellular kinases are responsible for the phosphorylation of acyclovir to this compound.
Reaction Conditions: The reactions typically occur under physiological conditions within infected cells.
Major Products Formed: The primary product formed from these reactions is this compound, which effectively inhibits viral DNA synthesis .
Scientific Research Applications
Acyclovir triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleoside analogues and their interactions with viral enzymes.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Industry: Utilized in the production of antiviral medications and in the development of new antiviral agents.
Mechanism of Action
Acyclovir triphosphate exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After intracellular uptake, acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase. This monophosphate is then converted to this compound by cellular enzymes . This compound competes with deoxyguanosine triphosphate for incorporation into viral DNA, resulting in chain termination and inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Valacyclovir: A prodrug of acyclovir that is converted to acyclovir in the body.
Famciclovir: Another antiviral agent that is converted to penciclovir in the body.
Ganciclovir: A nucleoside analogue used to treat cytomegalovirus infections.
Uniqueness of Acyclovir Triphosphate: this compound has a higher affinity for viral DNA polymerase compared to similar compounds like penciclovir triphosphate, making it highly effective in inhibiting viral DNA synthesis . Its selective action and low cytotoxicity make it a preferred choice for the treatment of HSV and VZV infections .
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N5O12P3/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-22-1-2-23-27(18,19)25-28(20,21)24-26(15,16)17/h3H,1-2,4H2,(H,18,19)(H,20,21)(H2,15,16,17)(H3,9,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWLSIKEOSXJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N5O12P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216551 | |
Record name | Acyclovir triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66341-18-2 | |
Record name | Acyclovir triphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66341-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acyclovir triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acyclovir triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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